molecular formula C12H7Cl3O B6381817 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% CAS No. 1261991-15-4

3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%

Cat. No. B6381817
CAS RN: 1261991-15-4
M. Wt: 273.5 g/mol
InChI Key: MGUZGVRTYMZQSM-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (3-CPP) is a synthetic phenol compound that has a wide range of applications in scientific research and industrial fields. It is a colorless solid with a melting point of 62-63 °C and a molecular weight of 285.6 g/mol. 3-CPP is a relatively stable and non-volatile compound that is soluble in organic solvents such as ethanol and diethyl ether. The chemical structure of 3-CPP consists of two aromatic rings connected by a single carbon-carbon bond and three chlorine atoms.

Scientific Research Applications

3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research and industrial fields. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of various enzymes. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. It is also believed to act as an antioxidant, which may be beneficial in the prevention of oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments is its relative stability and non-volatility. Additionally, it is relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be toxic if ingested, and it may cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

There are a number of potential future directions for research involving 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and other industrial fields. Additionally, further research could be conducted to investigate the mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop more efficient and cost-effective methods for its synthesis and purification. Finally, further research could be conducted to explore the potential toxicity of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop methods for its safe and effective use.

Synthesis Methods

3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized through a reaction between 2,5-dichloroaniline and chloroacetic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature of 80-90 °C. The reaction is usually complete within 4-6 hours, yielding a crude product with a purity of around 95%. This crude product can then be further purified by recrystallization or column chromatography.

properties

IUPAC Name

3-chloro-5-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZGVRTYMZQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686099
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,5-dichlorophenyl)phenol

CAS RN

1261991-15-4
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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